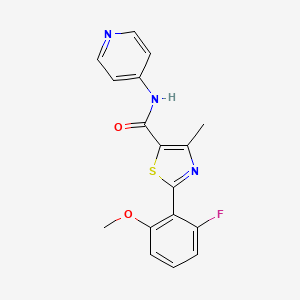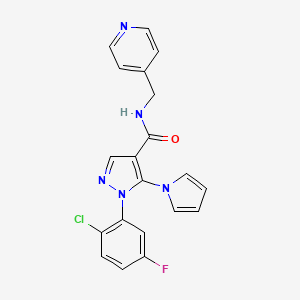
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a fluoro-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the use of a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluoro-methoxyphenyl group is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.
Attachment of the Pyridine Ring: The final step involves the coupling of the thiazole intermediate with a pyridine derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
2-Fluoro-4-methylpyridine: Shares the pyridine and fluoro groups but lacks the thiazole and methoxyphenyl groups.
3-Fluoro-4-methoxyphenylboronic acid: Contains the fluoro-methoxyphenyl group but lacks the thiazole and pyridine rings.
Uniqueness
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C17H14FN3O2S |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
2-(2-fluoro-6-methoxyphenyl)-4-methyl-N-pyridin-4-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3O2S/c1-10-15(16(22)21-11-6-8-19-9-7-11)24-17(20-10)14-12(18)4-3-5-13(14)23-2/h3-9H,1-2H3,(H,19,21,22) |
InChIキー |
KFHIYCGFNDHRCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15105124.png)
![(2E)-3-(3-chlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B15105126.png)

![5-[({6-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-[(oxolan-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15105136.png)
![3-(4-chlorophenyl)-4-(1H-tetrazol-1-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one](/img/structure/B15105143.png)
![N-(2,4-dimethylphenyl)[4-hydroxy-2-(indolinylmethyl)-5-methylthiopheno[2,3-d]p yrimidin-6-yl]carboxamide](/img/structure/B15105145.png)
![1-(4-Chlorophenyl)-4-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B15105149.png)
![N-(2-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B15105166.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15105180.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15105184.png)

![Tert-butyl (2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)carbamate](/img/structure/B15105187.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B15105190.png)
![N-methyl-N-{4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B15105209.png)
